molecular formula C16H17N5O4S B3303548 2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 921060-72-2

2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B3303548
CAS No.: 921060-72-2
M. Wt: 375.4 g/mol
InChI Key: ZGNPERZDYSBDJP-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzene ring substituted with methoxy groups and a sulfonamide group, along with a tetrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with methoxy groupsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the tetrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrazole moiety may also play a role in binding to specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzene-1-sulfonamide: Lacks the tetrazole moiety, making it less versatile.

    N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide:

Uniqueness

2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide is unique due to the presence of both methoxy groups and a tetrazole moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,5-dimethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-24-13-8-9-14(25-2)15(10-13)26(22,23)17-11-16-18-19-20-21(16)12-6-4-3-5-7-12/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNPERZDYSBDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide
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2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide
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2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide
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2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide
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2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide
Reactant of Route 6
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2,5-dimethoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide

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